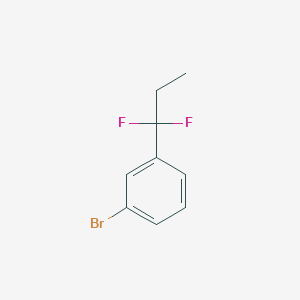

1-Bromo-3-(1,1-difluoropropyl)benzene

Description

1-Bromo-3-(1,1-difluoropropyl)benzene (C₉H₉BrF₂, MW: 235.069) is a brominated aromatic compound featuring a 1,1-difluoropropyl substituent at the meta position of the benzene ring . It is commercially available with a purity of ≥95% (CAS: Not explicitly provided; MDL: MFCD16140163) and is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The difluoropropyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name |

1-bromo-3-(1,1-difluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-2-9(11,12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWYJKYBTJFGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(1,1-difluoropropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1,1-difluoropropyl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents to dissolve the reactants and products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1,1-difluoropropyl)benzene undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and acyl chlorides for Friedel-Crafts acylation.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Electrophilic Substitution: Products like nitro, sulfonyl, or acyl derivatives.

Nucleophilic Substitution: Products like alcohols, amines, or ethers.

Oxidation: Products like carboxylic acids or ketones.

Reduction: Products like alkanes or alcohols.

Scientific Research Applications

1-Bromo-3-(1,1-difluoropropyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1,1-difluoropropyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the 1,1-difluoropropyl group influence the electron density of the benzene ring, making it more susceptible to substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include:

Key Observations :

- Chloro-difluoro variant : The chlorine atom in 1-bromo-3-(1-chloro-2,2-difluoropropyl)benzene increases molecular weight (269.51 vs. 235.07) and may enhance electrophilicity, favoring nucleophilic substitution reactions .

- Cyclopropyl analog : The difluorocyclopropyl group introduces ring strain, which could accelerate ring-opening reactions or stabilize transition states in cycloadditions .

Physicochemical Properties

- Boiling Point/Solubility: Limited data exist for the target compound, but analogs like 1-bromo-3-(trifluoromethoxy)benzene (bp 153–155°C) suggest that fluorine substituents reduce boiling points relative to non-fluorinated analogs .

Biological Activity

1-Bromo-3-(1,1-difluoropropyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, supported by relevant case studies and research findings.

- Molecular Formula : C9H8BrF2

- Molecular Weight : 235.06 g/mol

- CAS Number : 1204295-68-0

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Substitution : The introduction of the bromine atom can occur via electrophilic aromatic substitution on a suitable precursor.

- Halogenation Reactions : Utilizing bromine in the presence of a catalyst to selectively introduce the bromine atom at the desired position on the benzene ring.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential interactions with biological systems.

The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets, including:

- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interactions with receptors that mediate cellular responses.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study explored the antimicrobial properties of halogenated compounds, revealing that this compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations (data not specified).

-

Cytotoxicity Assessment :

- In vitro assays using cancer cell lines demonstrated that this compound induced cytotoxic effects, leading to apoptosis in a dose-dependent manner. Cell viability assays indicated a reduction in cell proliferation with increasing concentrations of the compound.

-

Environmental Impact Studies :

- Research has indicated that halogenated aromatic compounds can disrupt endocrine functions in aquatic organisms. Studies assessing the bioaccumulation and toxicity in fish models showed adverse effects on reproductive health and development.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-3-(trifluoromethyl)benzene | C7H4BrF3 | Moderate antimicrobial activity |

| 1-Bromo-3-(bromomethyl)benzene | C8H8Br2 | High cytotoxicity against cancer cells |

| 2-Bromo-4-(difluoromethyl)phenol | C7H6BrF2 | Endocrine disruption in aquatic models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.